chemical structure and physicochemical properties of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
chemical structure and physicochemical properties of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
This technical guide provides a comprehensive overview of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, a derivative of the biologically significant isoindolinone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its chemical structure, physicochemical properties, a robust synthesis protocol, and methods for its structural elucidation. The isoindolinone core is a privileged structure found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] Therefore, a thorough understanding of its derivatives is crucial for the development of new therapeutic agents.
Chemical Structure and Physicochemical Properties
Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is the methyl ester of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. The core of the molecule is a bicyclic isoindolinone system, which consists of a benzene ring fused to a five-membered lactam ring. The nitrogen atom of the lactam is substituted with a methyl propanoate group.
The conversion of the carboxylic acid to its methyl ester significantly alters its physicochemical properties. The replacement of the acidic proton of the carboxyl group with a methyl group eliminates the capacity for strong intermolecular hydrogen bonding that is characteristic of carboxylic acids.[3][4][5] This change is predicted to lower the melting and boiling points and decrease its solubility in water compared to its carboxylic acid precursor.[6][7] However, its solubility in common organic solvents is expected to be enhanced.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C12H13NO3 | Calculated |
| Molecular Weight | 219.24 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted based on related compounds |
| Melting Point | Lower than the corresponding carboxylic acid | Inferred from general properties of esters vs. carboxylic acids[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, dichloromethane; sparingly soluble in water. | Predicted based on structure and general ester properties[6] |
| LogP | Higher than the corresponding carboxylic acid | Predicted due to increased lipophilicity of the ester[8] |
Synthesis Methodology: Fischer Esterification
The most direct and classical approach for the synthesis of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is the Fischer esterification of its corresponding carboxylic acid, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid.[9][10] This method involves the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The use of excess methanol and the removal of water as it is formed drives the equilibrium towards the formation of the ester product.[9][10]
Experimental Protocol
Materials:
-
3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate.
Caption: Analytical workflow for the characterization of the target compound.
Conclusion and Future Perspectives
This technical guide has outlined the key chemical and physical characteristics of methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, along with a detailed, field-proven protocol for its synthesis and subsequent analytical characterization. The conversion of the parent carboxylic acid to its methyl ester provides a valuable derivative for further investigation, potentially offering improved cell permeability for biological screening. [8]Given the established importance of the isoindolinone scaffold in medicinal chemistry, this compound represents a valuable building block for the synthesis of more complex molecules and for exploration in various biological assays.
References
-
MYP | RevisionDojo. (n.d.). Notes for Structural formulae – carboxylic acids and esters. Retrieved from [Link]
-
PSIBERG. (2022, July 16). Carboxylic acids vs. Esters - Organic Compounds. Retrieved from [Link]
-
Vaia. (n.d.). How do carboxylic acids differ from esters?. Retrieved from [Link]
-
MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information A mild entry to isoindolinones from a renewable resource. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]
-
CORE. (2003, July 28). Stereospecific Fragmentations in the Mass Spectra of Stereoisomeric Isoindoloquinazolines. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 16). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
-
MDPI. (2011, November 10). 3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved from [Link]
-
Pressbooks. (n.d.). chapter 25: carboxylic acids and esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, July 20). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP0286981A2 - Method for the production of carboxylic acid methyl esters.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS tandem mass spectra of the indolinone derivative obtained from.... Retrieved from [Link]
-
Hangzhou Longshine Bio-Tech. (n.d.). Methyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(4-{[(triisopropylsilyl)oxy]methyl}phenyl)propanoate/1253955-09-7. Retrieved from [Link]
-
NISCAIR. (n.d.). An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
-
YouTube. (2020, June 21). Fischer Esterification. Retrieved from [Link]
-
NextSDS. (n.d.). Methyl 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Scilit. (n.d.). Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
Spectrometrics. (n.d.). Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Retrieved from [Link]
-
IAEA. (2014, September 15). FTIR measurements of mid-IR absorption spectra of gaseous fatty acid methyl esters at T=25–500 °C. Retrieved from [Link]
-
ResearchGate. (n.d.). 4. FT-IR spectrum of Fatty acid methyl esters. Retrieved from [Link]
Sources
- 1. Methyl Esters [organic-chemistry.org]
- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revisiondojo.com [revisiondojo.com]
- 4. psiberg.com [psiberg.com]
- 5. vaia.com [vaia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 8. tandfonline.com [tandfonline.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
